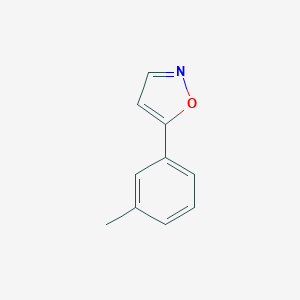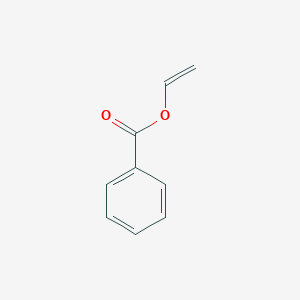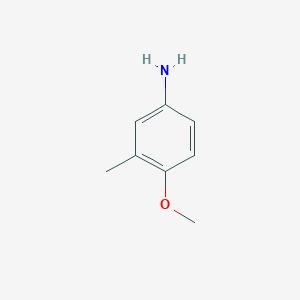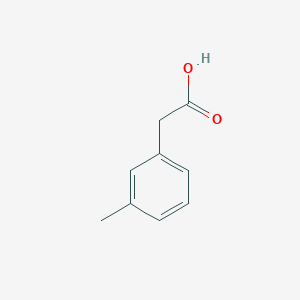
Santowhite
Overview
Description
Santowhite is a chemical compound with the molecular formula C26H38O2 . It is also known by other names such as Sumilizer BBM, 4,4’-Butylidenebis (6-tert-butyl-m-cresol), and 4,4’- (Butane-1,1-diyl)bis (2- (tert-butyl)-5-methylphenol) . It is used as an antioxidant additive in polymers to prevent oxidative stress and damage .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using computational tools . The IUPAC name for this compound is 2- tert -butyl-4- [1- (5- tert -butyl-4-hydroxy-2-methylphenyl)butyl]-5-methylphenol . The molecular weight is 382.6 g/mol .Scientific Research Applications
Antioxidant in Polypropylene Manufacturing :
- Santowhite, used as a commercial antioxidant in polypropylene manufacture, was found to contaminate polyallomer tubes used in research labs. This contamination could affect scientific results, emphasizing the importance of understanding material properties in laboratory settings (Opliger, Heinrich, & Olson, 1974).
Comparison with Other Antioxidants :
- In a study comparing the effectiveness of this compound with Vitamin E as antioxidants for implanted poly(etherurethane urea) elastomers, it was found that Vitamin E was more effective than this compound in preventing degradation, highlighting the need for continuous evaluation of materials in medical applications (Schubert, Wiggins, Anderson, & Hiltner, 1997).
Influence on Ground Water Sample Quality :
- This compound, as an antioxidant in latex gloves, was found to potentially contaminate groundwater samples. This indicates the importance of considering the impact of sampling materials on environmental research results (Canova & Muthig, 1991).
Role in Biomedical Materials :
- Studies have shown that this compound can influence leukocyte adhesion on biomaterial surfaces, affecting complement activation and shear stress. This underscores its significance in biomedical material development and its interaction with biological systems (Kao, Sapatnekar, Hiltner, & Anderson, 1996).
Effect on Biostability of Elastomers :
- Research on the biostability of poly(etherurethane) elastomers with this compound additive showed that it effectively inhibited surface cracking and flaking, demonstrating its utility in enhancing material durability in medical devices (Wu, Zhao, Anderson, Hiltner, Lodoen, & Payet, 1991).
Stabilization of Polymers Under γ-Irradiation :
- A study on ethylene-propylene terpolymer showed that antioxidants like this compound could significantly delay degradation under γ-irradiation, indicating its potential in improving the durability of materials exposed to high radiation (Zaharescu, Zen, Marinescu, Scagliusi, Cardoso, & Lugão, 2016).
Antioxidant Potential in Polymers :
- A study explored the antioxidant potential of this compound in polymers, comparing it to ascorbic acid. The results indicated that while ascorbic acid has higher antioxidant potential, this compound also demonstrates significant effectiveness in preventing oxidative stress-induced deterioration in common polymers (Thbayh, Reizer, Kahaly, Viskolcz, & Fiser, 2022).
Mechanism of Action
Target of Action
Santowhite, also known as Sumilizer BBM, is primarily used as an antioxidant additive in the manufacture of polymers . Its primary targets are the polymeric materials, where it prevents oxidative stress and thus the damage of these materials .
Mode of Action
This compound acts as an antioxidant by donating a labile hydrogen atom to the polymeric hydroperoxide radical (ROO•) or the polymeric radical (R•), resulting in the formation of a stable phenoxy radical . This process inhibits the oxidation of polymers, thereby preventing their degradation .
Biochemical Pathways
The antioxidant action of this compound involves three mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET) . In the HAT mechanism, the bond dissociation enthalpy (BDE) is a crucial parameter, as a hydrogen atom (H•) is transferred from the antioxidant (A) to the radical .
Result of Action
The result of this compound’s action is the prevention of oxidative stress-induced material deterioration . It safeguards common polymers and inhibits their degradation, thereby enhancing the durability and lifespan of the polymeric materials .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Santowhite have been explored using computational tools . It has been found that this compound can act as a potential hydrogen donor, which is a key characteristic of antioxidants . The antioxidant potential of this compound is lower than that of ascorbic acid, a natural antioxidant .
Molecular Mechanism
The molecular mechanism of this compound involves three antioxidant mechanisms: hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET) . These mechanisms allow this compound to donate hydrogen atoms to free radicals, thereby neutralizing them .
Properties
IUPAC Name |
2-tert-butyl-4-[1-(5-tert-butyl-4-hydroxy-2-methylphenyl)butyl]-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O2/c1-10-11-18(19-14-21(25(4,5)6)23(27)12-16(19)2)20-15-22(26(7,8)9)24(28)13-17(20)3/h12-15,18,27-28H,10-11H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFANXOISJYKQRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1C)O)C(C)(C)C)C2=CC(=C(C=C2C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029602 | |
| Record name | 4,4'-Butane-1,1-diylbis(2-tert-butyl-5-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White solid; [HSDB] White to off-white powder; [MSDSonline] | |
| Record name | Phenol, 4,4'-butylidenebis[2-(1,1-dimethylethyl)-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-Cresol, 4,4'-butylidenebis(6-tert-butyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5879 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.03 @ 25 °C | |
| Record name | M-CRESOL, 4,4'-BUTYLIDENEBIS(6-TERT-BUTYL- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5250 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE POWDER | |
CAS No. |
85-60-9 | |
| Record name | 4,4′-Butylidenebis(3-methyl-6-tert-butylphenol) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Cresol, 4,4'-butylidenebis(6-tert-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Santowhite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-butylidenebis[2-(1,1-dimethylethyl)-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Butane-1,1-diylbis(2-tert-butyl-5-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6'-di-tert-butyl-4,4'-butylidenedi-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-BUTYLIDENEBIS(2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IM86P8WF2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | M-CRESOL, 4,4'-BUTYLIDENEBIS(6-TERT-BUTYL- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5250 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
209 °C | |
| Record name | M-CRESOL, 4,4'-BUTYLIDENEBIS(6-TERT-BUTYL- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5250 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




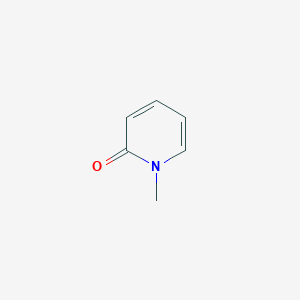

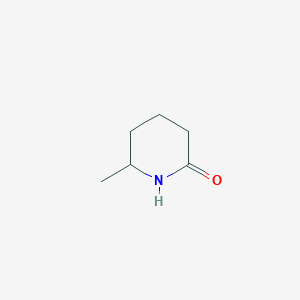

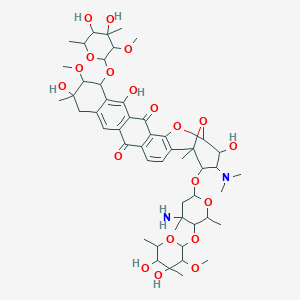

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-Amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B167076.png)

